

Check Availability & Pricing

# Identifying and minimizing off-target effects of Enavogliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

## Technical Support Center: Enavogliflozin Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of **Enavogliflozin**.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Enavogliflozin?

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, **Enavogliflozin** reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels.[3][4]

Q2: Are there any known or suspected off-target effects of **Enavogliflozin**?

While specific preclinical off-target screening data for **Enavogliflozin** is not extensively published, potential off-target effects can be inferred from the broader class of SGLT2 inhibitors (gliflozins). The most well-characterized potential off-target is the sodium-glucose cotransporter 1 (SGLT1). Additionally, the cardiovascular benefits observed with SGLT2 inhibitors, which

### Troubleshooting & Optimization





appear to be independent of their glucose-lowering effect, suggest the possibility of other offtarget activities, potentially involving cardiac ion channels or other transporters.

Q3: How does the selectivity of **Enavogliflozin** for SGLT2 compare to other SGLT2 inhibitors?

Direct comparative selectivity data for **Enavogliflozin** against a wide panel of transporters is not readily available in the public domain. However, for the gliflozin class, selectivity for SGLT2 over SGLT1 varies. For instance, canagliflozin exhibits higher cross-reactivity with SGLT1 compared to more selective inhibitors like empagliflozin and dapagliflozin.[5][6] Researchers should consider the SGLT2/SGLT1 selectivity of **Enavogliflozin** in their experimental design, as dual inhibition may have physiological consequences.

Q4: My in vitro experiment is showing unexpected results that don't seem to be related to SGLT2 inhibition. What could be the cause?

Unexpected in vitro results could stem from a variety of factors, including potential off-target effects. Consider the following troubleshooting steps:

- Confirm On-Target Effect: First, ensure that the observed effect is not an uncharacterized consequence of SGLT2 inhibition in your specific cell model. Use a structurally different SGLT2 inhibitor as a control.
- Assess SGLT1 Inhibition: If your experimental system expresses SGLT1, consider the
  possibility of dual SGLT1/SGLT2 inhibition. You can test this by using an SGLT1-specific
  inhibitor or by examining the effects of Enavogliflozin in a system with and without SGLT1
  expression.
- Broad Off-Target Screening: If the above steps do not resolve the issue, a broader off-target screening approach may be necessary. This could involve commercially available services for receptor binding assays or kinase profiling.

Q5: What are the common adverse events observed in clinical trials with **Enavogliflozin**, and could they be related to off-target effects?

Clinical trials of **Enavogliflozin** have demonstrated a safety profile consistent with the SGLT2 inhibitor class.[7][8][9][10][11] Common adverse events include urinary tract infections and genital mycotic infections, which are directly related to the on-target effect of increased urinary



glucose.[5] Other reported effects for the SGLT2 inhibitor class include a potential for volume depletion and a rare risk of euglycemic ketoacidosis.[6] Hypersensitivity reactions, including skin-related events, have also been reported for some SGLT2 inhibitors.[12] While most of these are considered class effects related to the primary mechanism, a thorough investigation of any unexpected adverse events in preclinical models is warranted.

# Troubleshooting Guides Problem: Unexpected Cardiovascular Phenotype in a Cellular Model

You are observing changes in cardiomyocyte contractility or ion channel activity in the presence of **Enavogliflozin**, which is unexpected as SGLT2 is not expressed in the heart.

Possible Cause: Potential off-target interaction with cardiac ion channels or transporters, such as the Na+/H+ exchanger (NHE1).

Troubleshooting Workflow:













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 2. Enavogliflozin Daewoong AdisInsight [adisinsight.springer.com]



- 3. [PDF] Drug–Drug Interactions with Sodium-Glucose Cotransporters Type 2 (SGLT2) Inhibitors, New Oral Glucose-Lowering Agents for the Management of Type 2 Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 4. Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary -PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Daewoong Pharmaceutical Publishes Results of First Clinical Study of SGLT-2 Inhibitor 'Enavogliflozin' for Canine Diabetes [prnewswire.com]
- 7. Daewoong Pharmaceutical Released Positive Phase 3 Topline Results for New Antidiabetic Drug - BioSpace [biospace.com]
- 8. Daewoong Pharmaceutical Indonesia [daewoongpharm.id]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. Hypersensitivity Events, Including Potentially Hypersensitivity-Related Skin Events, with Dapagliflozin in Patients with Type 2 Diabetes Mellitus: A Pooled Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Identifying and minimizing off-target effects of Enavogliflozin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#identifying-and-minimizing-off-target-effects-of-enavogliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com